

Thermochemical Data for 1,2,4-Trimethyl-5-Nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: **1,2,4-Trimethyl-5-nitrobenzene**

Cat. No.: **B166894**

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Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of **1,2,4-trimethyl-5-nitrobenzene**. In the absence of extensive experimental data for this specific compound, this document outlines established experimental techniques and robust computational methods for deriving critical thermochemical parameters such as enthalpy of formation, heat capacity, and thermal stability. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the energetic properties of nitroaromatic compounds.

Introduction: The Significance of Thermochemical Data for Nitroaromatics

1,2,4-Trimethyl-5-nitrobenzene, a substituted nitroaromatic compound, belongs to a class of molecules with significant industrial and research interest. The presence of the nitro group imparts unique chemical and energetic properties, making a thorough understanding of its thermochemistry essential for safe handling, process optimization, and predicting reactivity. Thermochemical data, including enthalpy of formation (ΔH_f°), heat capacity (Cp), and decomposition characteristics, are fundamental to:

- Hazard Assessment: The nitro group is an explosophore, and understanding the energy release upon decomposition is critical for safety protocols.[\[1\]](#)

- Reaction Engineering: Knowledge of reaction enthalpies is crucial for designing and controlling chemical synthesis processes.
- Computational Modeling: Accurate thermochemical data is vital for validating and parameterizing computational models used in drug design and materials science.

This guide will detail the primary experimental and computational pathways to ascertain these crucial parameters for **1,2,4-trimethyl-5-nitrobenzene**.

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following sections detail the principal techniques applicable to solid organic compounds like **1,2,4-trimethyl-5-nitrobenzene**.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). Bomb calorimetry is the primary technique for this measurement.[2][3][4]

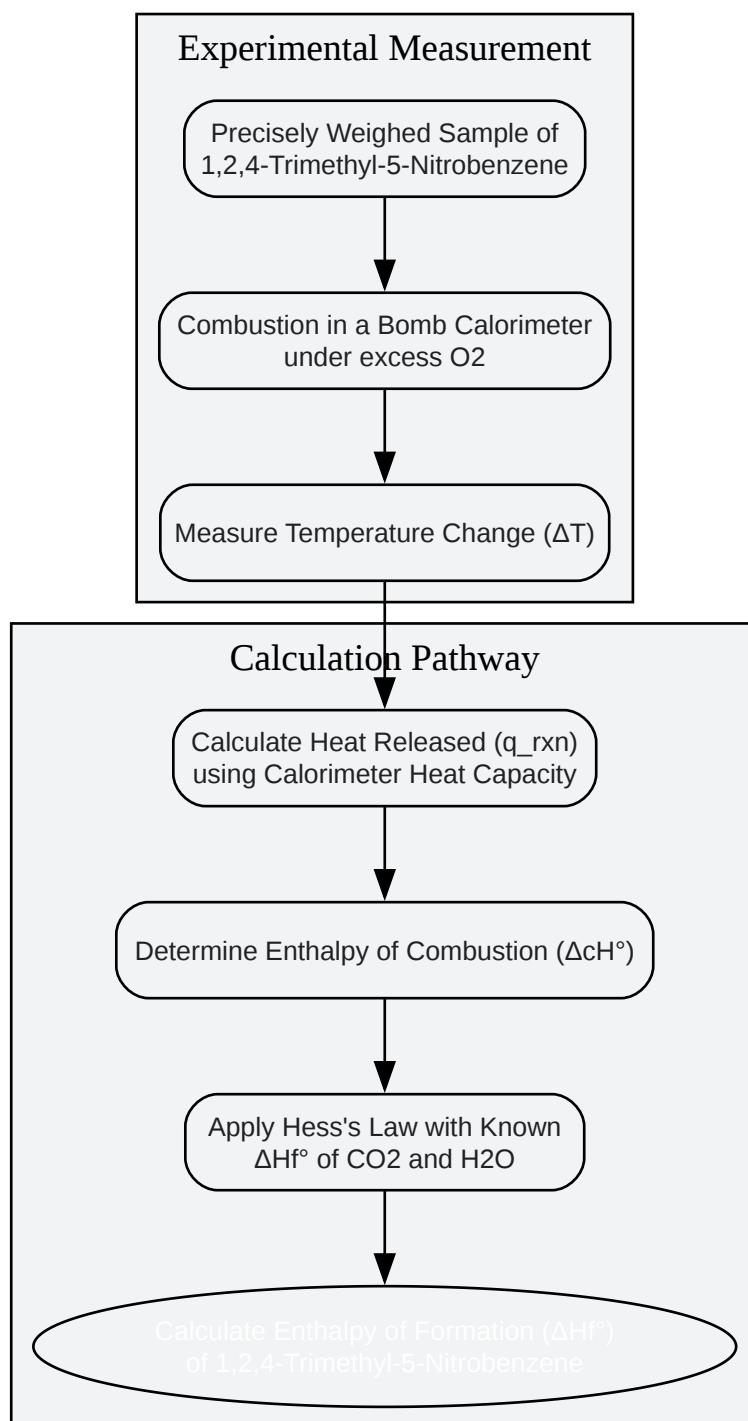
Causality Behind Experimental Choices: A constant-volume bomb calorimeter is chosen because combustion is a rapid, exothermic process. The sealed, high-pressure oxygen environment ensures complete combustion to well-defined products (CO₂, H₂O, and N₂), which is essential for accurate calculations. Benzoic acid is a common calibrant due to its high purity and well-established enthalpy of combustion.[3]

Experimental Protocol: Bomb Calorimetry

- **Sample Preparation:** A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity **1,2,4-trimethyl-5-nitrobenzene** is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

- Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then pressurized with an excess of pure oxygen (typically to 30 atm).
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Calibration: The heat capacity of the calorimeter (C_{cal}) is determined by performing the same procedure with a standard substance of known enthalpy of combustion, such as benzoic acid.^[3]
- Calculations: The heat released by the combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen. From the corrected heat of combustion at constant volume (ΔcU), the standard enthalpy of combustion at constant pressure (ΔcH°) is calculated. Finally, the standard enthalpy of formation (ΔH_f°) is determined using Hess's Law.

Logical Relationship: From Combustion Data to Enthalpy of Formation

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Caption: Workflow for determining the enthalpy of formation from bomb calorimetry data.

Heat Capacity and Thermal Stability via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.^{[5][6]} It is invaluable for determining heat capacity, melting points, and assessing thermal stability.

Causality Behind Experimental Choices: DSC is a highly sensitive method that requires a small sample size.^[7] For heat capacity measurements, a modulated temperature program can be used to separate reversible and non-reversible heat flows, providing more accurate data. For thermal stability, a linear temperature ramp is used to identify the onset of decomposition, which appears as a significant exothermic event.^{[1][8]} Performing the analysis under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation and isolates the intrinsic thermal decomposition behavior.^{[8][9]}

Experimental Protocol: DSC Analysis

- **Sample Preparation:** A small, accurately weighed sample (typically 2-10 mg) of **1,2,4-trimethyl-5-nitrobenzene** is hermetically sealed in an aluminum or copper pan.
- **Instrument Setup:** The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen.
- **Heat Capacity Measurement:** The sample is subjected to a temperature program that typically involves a heating-cooling-heating cycle to erase any prior thermal history.^[9] Data is then collected during a controlled heating ramp (e.g., 10 °C/min). The difference in heat flow between the sample and the reference is used to calculate the specific heat capacity.
- **Thermal Stability Assessment:** The sample is heated at a constant rate (e.g., 5 or 10 °C/min) over a wide temperature range. The onset temperature of any significant exotherm is taken as the decomposition temperature. The integrated area of the exothermic peak provides the enthalpy of decomposition.^[8]

Computational Thermochemistry: An Essential Predictive Tool

Given the potential hazards and synthetic challenges associated with some nitroaromatic compounds, computational methods provide a powerful and safe alternative for estimating their thermochemical properties.[\[10\]](#) High-level ab initio methods can predict thermochemical data with "chemical accuracy" (typically within 4 kJ/mol).[\[11\]](#)

High-Accuracy Composite Methods (e.g., G3 Theory)

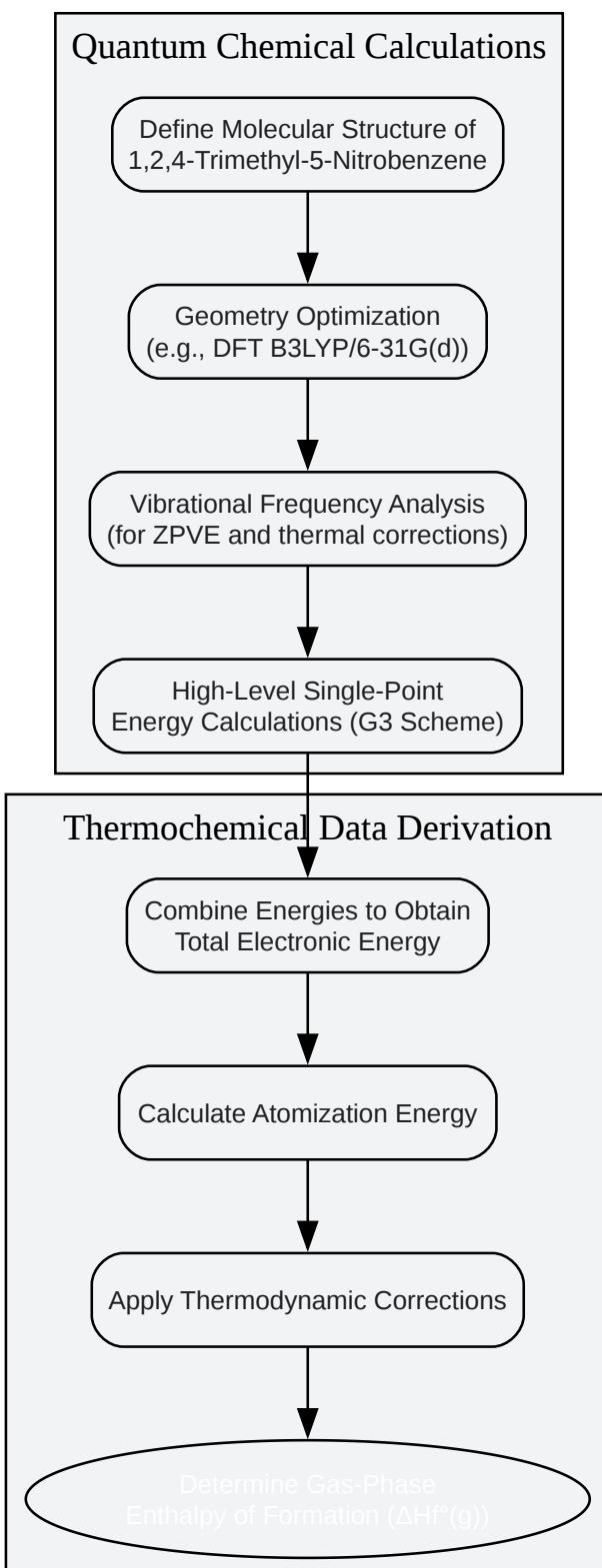
Gaussian-3 (G3) theory is a composite computational method designed to calculate accurate molecular energies.[\[12\]](#) It achieves high accuracy by combining results from several lower-level calculations to approximate a much higher level of theory.

Causality Behind Methodological Choices: G3 theory systematically corrects for deficiencies in lower-level calculations, such as basis set incompleteness and electron correlation effects.[\[12\]](#) This approach provides a balance between computational cost and accuracy, making it suitable for molecules of the size of **1,2,4-trimethyl-5-nitrobenzene**.

Computational Workflow: G3 Theory for Enthalpy of Formation

- **Geometry Optimization:** The molecular structure of **1,2,4-trimethyl-5-nitrobenzene** is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).[\[13\]](#)[\[14\]](#)
- **Frequency Calculation:** A vibrational frequency analysis is performed at the same level to confirm the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed with larger basis sets and higher levels of theory.
- **Energy Combination:** The results from these calculations are combined in a specific, predefined manner to yield a final, high-accuracy electronic energy.[\[12\]](#)[\[15\]](#)[\[16\]](#)
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated using the atomization method. This involves subtracting the calculated energies of the constituent atoms in their standard states from the total energy of the molecule, and then applying appropriate thermodynamic corrections.

Logical Relationship: Computational Thermochemistry Workflow

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Caption: General workflow for calculating the enthalpy of formation using computational methods.

Summary of Thermochemical Data

As direct experimental data for **1,2,4-trimethyl-5-nitrobenzene** is not readily available in the literature, this section provides data for the parent compound, 1,2,4-trimethylbenzene (pseudocumene), and a representative nitroaromatic, nitrobenzene, to serve as a basis for comparison and estimation.

Table 1: Thermochemical Data for 1,2,4-Trimethylbenzene (Pseudocumene)

Property	Value	Units	Source
<hr/>			
Gas Phase			
<hr/>			
Enthalpy of Formation ($\Delta fH^\circ_{\text{gas}}$)	-13.9 ± 1.1	kJ/mol	[17]
<hr/>			
Standard Entropy (S°_{gas})	395.76 ± 0.63	J/mol·K	[17]
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Heat Capacity (C_p, gas) at 298.15 K	154.1 ± 0.4	J/mol·K	[17]
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<hr/>			
Liquid Phase			
<hr/>			
Enthalpy of Formation ($\Delta fH^\circ_{\text{liquid}}$)	-61.9 ± 1.1	kJ/mol	[17]
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Enthalpy of Combustion ($\Delta cH^\circ_{\text{liquid}}$)	-5194.8 ± 1.0	kJ/mol	[17]
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Table 2: Thermochemical Data for Nitrobenzene

Property	Value	Units	Source
<hr/>			
Gas Phase			
<hr/>			
Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	67.9 ± 1.3	kJ/mol	[18]
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<hr/>			
Liquid Phase			
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Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	12.3 ± 1.3	kJ/mol	[19]
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Enthalpy of Combustion ($\Delta_c H^\circ_{\text{liquid}}$)	-3095.3 ± 1.3	kJ/mol	[19]
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Conclusion

This technical guide has outlined the essential experimental and computational methodologies for determining the thermochemical properties of **1,2,4-trimethyl-5-nitrobenzene**. While direct experimental data for this compound is sparse, the protocols for bomb calorimetry and differential scanning calorimetry, along with high-accuracy computational methods like G3 theory, provide a robust framework for obtaining the necessary data. The provided data for analogous compounds serves as a valuable reference for estimation and comparison. The application of these methods will enable a comprehensive understanding of the energetic landscape of **1,2,4-trimethyl-5-nitrobenzene**, ensuring its safe and effective use in research and development.

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